N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is not fully understood, but it is believed to act through the modulation of ion channels and receptors. N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been shown to interact with several types of ion channels and receptors, including voltage-gated potassium channels, nicotinic acetylcholine receptors, and GABA-A receptors.
Biochemical and Physiological Effects
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been shown to have several biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide for lab experiments is its high potency, which allows for the use of lower concentrations of the compound. N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is also relatively stable and easy to handle. However, one limitation of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several future directions for the study of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide. One area of research is the development of more potent and selective N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide analogs for use as drug candidates. Another area of research is the investigation of the effects of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide on specific ion channels and receptors, and the development of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide-based tools for the study of these targets. Additionally, the potential applications of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide in other fields, such as materials science and catalysis, should be explored.
Synthesis Methods
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide can be synthesized through a multistep process that involves the reaction of 3,4-dichlorobenzylamine with thioamide, followed by the reaction of the resulting product with phenylacetyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infections. In biochemistry, N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been explored as a potential modulator of ion channels and receptors.
properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-15-7-6-13(9-16(15)20)8-14-11-21-18(24-14)22-17(23)10-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGFCTDQTMOYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
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